Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, a boronate ester, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction of the ester group results in the formation of alcohols.
Scientific Research Applications
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, is known for its ability to form stable complexes with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methoxy-1H-indole-2-carboxylate: Lacks the boronate ester group, making it less versatile in certain chemical reactions.
5-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, which can affect its reactivity and solubility.
Uniqueness
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is unique due to the presence of both the boronate ester and ethyl ester groups, which provide a combination of reactivity and stability that is valuable in various chemical applications .
Properties
CAS No. |
919119-64-5 |
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Molecular Formula |
C18H24BNO5 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H24BNO5/c1-7-23-16(21)14-9-11-8-12(22-6)10-13(15(11)20-14)19-24-17(2,3)18(4,5)25-19/h8-10,20H,7H2,1-6H3 |
InChI Key |
KGSVNWHVELNVAF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C(=O)OCC)OC |
Origin of Product |
United States |
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